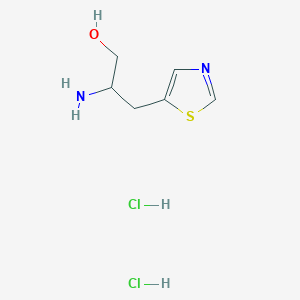![molecular formula C7H8ClN3 B1383796 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride CAS No. 1354940-93-4](/img/structure/B1383796.png)
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
描述
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is a heterocyclic compound with the molecular formula C7H8ClN3. It is a derivative of pyridine and pyrrole, which are fused together to form a bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-azaindole, which is then subjected to bromination using liquid bromine in dichloromethane at 0°C.
Reaction Conditions: The brominated product is then treated with ammonia in the presence of a suitable solvent, such as petroleum ether, under nitrogen atmosphere to yield the desired compound.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane, ethanol, and water.
科学研究应用
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridin-6-amine: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused with a pyridine ring and exhibit different biological activities.
6-Bromo-1H-pyrrolo[3,2-b]pyridine: This derivative has a bromine atom at the 6-position, which can influence its reactivity and biological properties.
属性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-3-7-6(10-4-5)1-2-9-7;/h1-4,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYEDUZVUDNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















